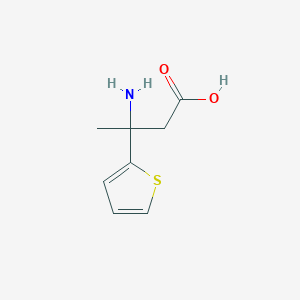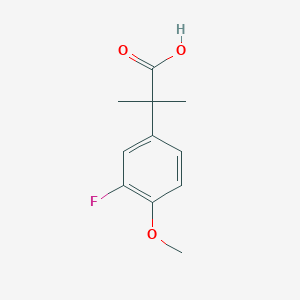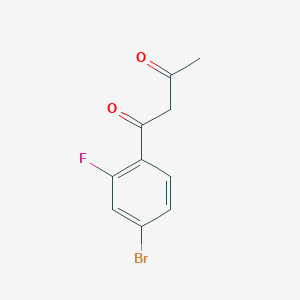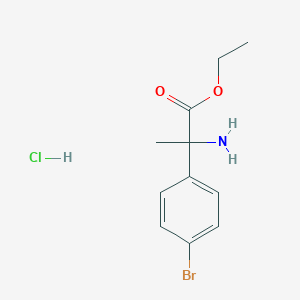![molecular formula C16H25FN2O B13083799 2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B13083799.png)
2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-3-methyl-N-propan-2-ylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-3-methyl-N-propan-2-ylbutanamide is a synthetic organic compound It is characterized by the presence of an amino group, a fluorophenyl group, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-3-methyl-N-propan-2-ylbutanamide typically involves multi-step organic reactions. One common approach is to start with the appropriate fluorophenyl ethylamine derivative, which is then subjected to a series of reactions including alkylation, amidation, and purification steps. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to consistent product quality and reduced waste.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-3-methyl-N-propan-2-ylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-3-methyl-N-propan-2-ylbutanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-3-methyl-N-propan-2-ylbutanamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function and activity.
Comparison with Similar Compounds
Similar Compounds
- N-[(1S)-1-(4-fluorophenyl)ethyl]-3-methyl-N-propan-2-ylbutanamide
- N-[(1S)-1-(4-chlorophenyl)ethyl]-3-methyl-N-propan-2-ylbutanamide
- N-[(1S)-1-(4-bromophenyl)ethyl]-3-methyl-N-propan-2-ylbutanamide
Uniqueness
2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-3-methyl-N-propan-2-ylbutanamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H25FN2O |
|---|---|
Molecular Weight |
280.38 g/mol |
IUPAC Name |
2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-3-methyl-N-propan-2-ylbutanamide |
InChI |
InChI=1S/C16H25FN2O/c1-10(2)15(18)16(20)19(11(3)4)12(5)13-6-8-14(17)9-7-13/h6-12,15H,18H2,1-5H3/t12-,15?/m0/s1 |
InChI Key |
VRXDSLZUPNNUIR-SFVWDYPZSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)F)N(C(C)C)C(=O)C(C(C)C)N |
Canonical SMILES |
CC(C)C(C(=O)N(C(C)C)C(C)C1=CC=C(C=C1)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


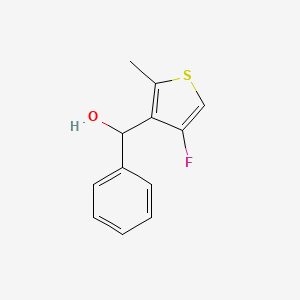
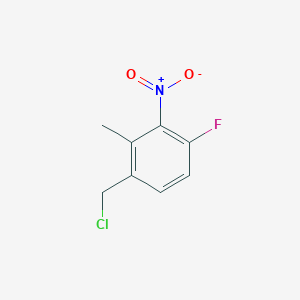
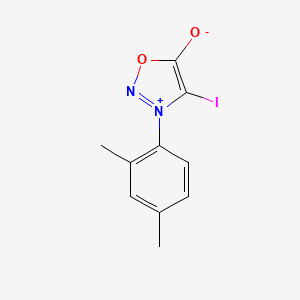
![2-amino-N-[(1S)-2-(dimethylamino)cyclohexyl]-N-propan-2-ylpropanamide](/img/structure/B13083754.png)
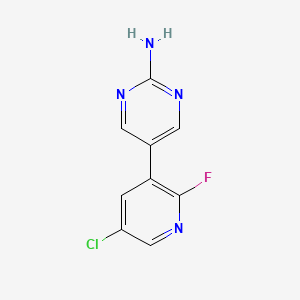
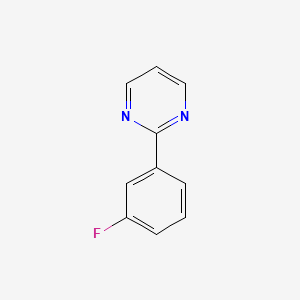
![[(Z)-Hydroxyimino]-(1-methyl-1H-imidazol-2-YL)-aceticacidethylester](/img/structure/B13083761.png)

